N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-fluorobenzohydrazide
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Overview
Description
N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and fluorobenzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 4-bromo-1H-pyrazole with 4-methoxybenzaldehyde under basic conditions to form an intermediate, which is then reacted with 2-fluorobenzohydrazide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Shares the pyrazole core structure but lacks the methoxyphenyl and fluorobenzohydrazide groups.
4-Bromo-1H-pyrazole: Similar in structure but without the methyl and methoxyphenyl groups.
N’- (4-bromobenzoyl)-4- [ (4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide: Contains similar functional groups but differs in the overall structure.
Uniqueness
N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FLUOROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16BrFN4O2 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-fluorobenzamide |
InChI |
InChI=1S/C19H16BrFN4O2/c1-27-18-7-6-13(8-14(18)11-25-12-15(20)10-23-25)9-22-24-19(26)16-4-2-3-5-17(16)21/h2-10,12H,11H2,1H3,(H,24,26)/b22-9+ |
InChI Key |
BKNMQZGQKAUXBE-LSFURLLWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2F)CN3C=C(C=N3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2F)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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